![molecular formula C19H23NO4 B5643154 N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide](/img/structure/B5643154.png)
N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide and related compounds involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired molecular structure. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, showcasing the complexity and precision required in chemical synthesis (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic and X-ray crystallography techniques. For example, the crystal structure and biological activity of certain acetamide derivatives have been characterized by NMR, HRMS, and single-crystal X-ray diffraction, revealing the intricate details of their molecular geometry and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide derivatives are diverse, including their synthesis and interactions with other chemical entities. For instance, their reactivity with different reagents and conditions can lead to a wide range of products, highlighting the compound's versatility in chemical synthesis and modifications (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Techniques like DFT studies and crystallography reports provide valuable insights into these aspects, aiding in the prediction and optimization of their physical behavior (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are essential for determining the compound's potential applications and interactions with biological systems. Research on derivatives of N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide has shed light on their acidity constants and reaction mechanisms, contributing to a deeper understanding of their chemical behavior (Duran & Canbaz, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[4-(3,4,5-trimethoxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20(2)18(21)10-13-6-8-14(9-7-13)15-11-16(22-3)19(24-5)17(12-15)23-4/h6-9,11-12H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLJZPSMNIQHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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